6-(2-tert-butyl-5-phenyl-1H-imidazol-4-yl)-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid
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Overview
Description
6-(2-tert-butyl-5-phenyl-1H-imidazol-4-yl)-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an imidazole ring, a benzimidazole ring, and a sulfonyl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-tert-butyl-5-phenyl-1H-imidazol-4-yl)-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid involves multiple steps, including the formation of the imidazole and benzimidazole rings, followed by the introduction of the sulfonyl group. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
6-(2-tert-butyl-5-phenyl-1H-imidazol-4-yl)-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced compounds.
Scientific Research Applications
6-(2-tert-butyl-5-phenyl-1H-imidazol-4-yl)-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving specific molecular targets.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-(2-tert-butyl-5-phenyl-1H-imidazol-4-yl)-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-tert-butyl-5-phenyl-1H-imidazol-4-yl)-1-propan-2-ylsulfonylbenzimidazol-2-amine
- Methanesulfonic acid derivatives
Uniqueness
The uniqueness of 6-(2-tert-butyl-5-phenyl-1H-imidazol-4-yl)-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
890653-98-2 |
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Molecular Formula |
C25H35N5O8S3 |
Molecular Weight |
629.8 g/mol |
IUPAC Name |
6-(2-tert-butyl-5-phenyl-1H-imidazol-4-yl)-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid |
InChI |
InChI=1S/C23H27N5O2S.2CH4O3S/c1-14(2)31(29,30)28-18-13-16(11-12-17(18)25-22(28)24)20-19(15-9-7-6-8-10-15)26-21(27-20)23(3,4)5;2*1-5(2,3)4/h6-14H,1-5H3,(H2,24,25)(H,26,27);2*1H3,(H,2,3,4) |
InChI Key |
KDSSLIWRKLQJRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C3=C(NC(=N3)C(C)(C)C)C4=CC=CC=C4)N=C1N.CS(=O)(=O)O.CS(=O)(=O)O |
Origin of Product |
United States |
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